molecular formula C20H20FN3O4S B7496811 Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate

Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate

Cat. No. B7496811
M. Wt: 417.5 g/mol
InChI Key: WZWLIQBQSCUZNP-UHFFFAOYSA-N
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Description

Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate is not fully understood. However, it has been suggested that it may exert its cytotoxic effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network.
Biochemical and Physiological Effects:
Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate has been shown to exhibit potent cytotoxicity against cancer cells, with IC50 values ranging from 0.03 to 1.5 μM. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, its cytotoxic effects may limit its use in clinical settings.

Future Directions

There are several future directions for the study of Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate. One direction is to further investigate its mechanism of action and cytotoxic effects on cancer cells. Another direction is to explore its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of analogs of Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate may lead to the discovery of more potent and selective compounds for therapeutic use.

Synthesis Methods

The synthesis of Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate involves the reaction of 3-(4-methylbenzoyl)propionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-cyano-3-fluorophenyl)piperazine and dimethylsulfamoyl chloride to yield Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate.

Scientific Research Applications

Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. It has been shown to exhibit potent cytotoxicity against cancer cells, and its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of Alzheimer's disease and depression.

properties

IUPAC Name

methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-14-6-7-15(20(25)28-2)12-19(14)29(26,27)24-10-8-23(9-11-24)18-5-3-4-17(21)16(18)13-22/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWLIQBQSCUZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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